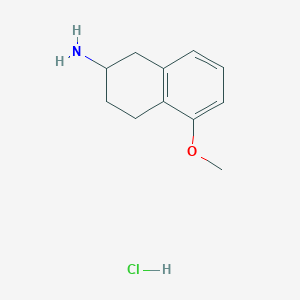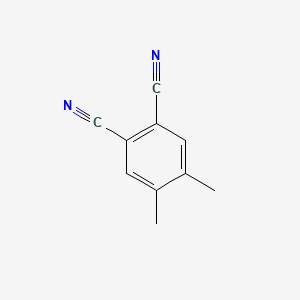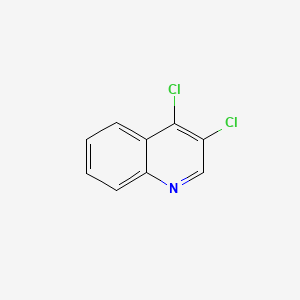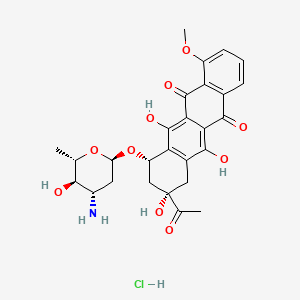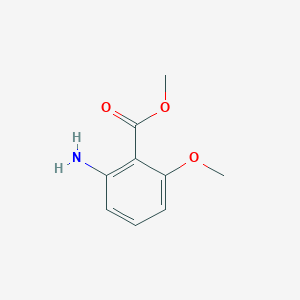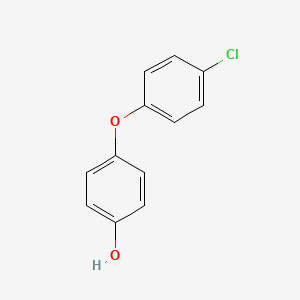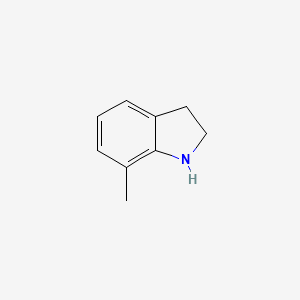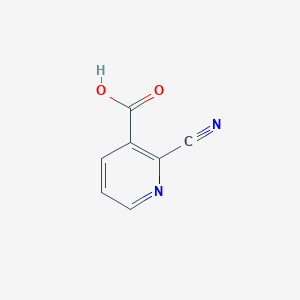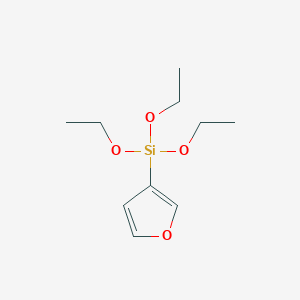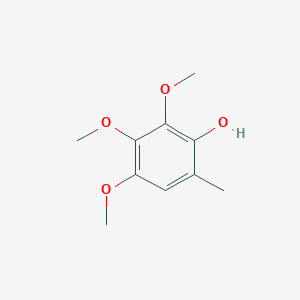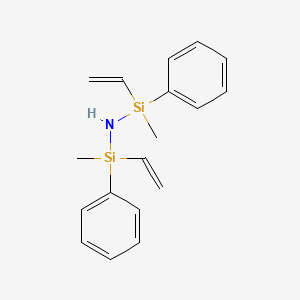
1,3-ジビニル-1,3-ジフェニル-1,3-ジメチルジシラザン
概要
説明
1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisilazane is a chemical compound with the molecular formula C18H23NSi2 . It is a liquid substance used as a chemical intermediate . The compound is also known as bis(vinylphenylmethylsilyl)amine .
Molecular Structure Analysis
The molecular weight of 1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisilazane is 309.55 . Unfortunately, the specific molecular structure analysis is not available in the retrieved sources.Physical And Chemical Properties Analysis
1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisilazane has a boiling point of 118°C at 1mm, a density of 1.001 g/cm³, a refractive index of 1.5450, and a flash point of 165°C . It has a predicted pKa of 8.14±0.70 . The compound has a hydrolytic sensitivity of 7, meaning it reacts slowly with moisture/water .科学的研究の応用
ナノリソグラフィー
1,3-ジビニル-1,3-ジフェニル-1,3-ジメチルジシラザン: は、ディップペンナノリソグラフィー(DPN)に使用され、このプロセスにより、半導体表面に直接、100 nm以下の寸法で有機パターンを作成できます 。この用途は、電子デバイスの主要な材料であるシリコンやガリウム砒素上に有機構造を正確にパターン化できるため、半導体産業にとって重要です。
化学中間体
この化合物は、さまざまな合成プロセスにおける化学中間体として役立ちます 。汎用性の高い有機シランとして、より複雑な分子の合成に使用され、特にポリマーやシリコンベースの材料の開発に利用されます。
表面改質化学
1,3-ジビニル-1,3-ジフェニル-1,3-ジメチルジシラザンの半導体表面との反応性は、表面改質化学に関する洞察を提供します 。これは、有機および生物学的構造を電子部品に統合するために不可欠であり、バイオエレクトロニクスの進歩への道を切り開きます。
材料科学研究
材料科学の研究者は、この化合物を用いて、ナノテクノロジー、エレクトロニクス、フォトニクスで潜在的な用途を持つ新しい材料を探求できます。 その特性は、分子レベルで表面を改質するために利用でき、革新的な材料の開発に貢献します .
安全性と取り扱いに関する研究
その反応性と潜在的な危険性を考えると、1,3-ジビニル-1,3-ジフェニル-1,3-ジメチルジシラザンの安全な取り扱いと保管に関する研究も重要な用途です。 水分との相互作用とアンモニアの生成を理解することは、実験室の安全性にとって重要です .
Safety and Hazards
1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisilazane can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its vapors and to avoid contact with skin and eyes . In case of contact, it is advised to wash with plenty of soap and water . If inhaled, the person should be moved to fresh air .
作用機序
Target of Action
1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisilazane is primarily used as a chemical intermediate
Mode of Action
It’s known that this compound can react with moisture in living tissue to generate ammonia .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisilazane. For instance, this compound reacts with moisture, which can be influenced by the humidity in the environment .
生化学分析
Biochemical Properties
1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisilazane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to react with moisture in living tissue to generate ammonia, which can influence biochemical pathways . The compound’s interaction with enzymes and proteins can lead to changes in their activity, potentially affecting metabolic processes. For example, it may inhibit or activate specific enzymes, thereby altering the rate of biochemical reactions.
Cellular Effects
The effects of 1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisilazane on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to generate ammonia upon reaction with moisture can lead to changes in the cellular environment, potentially impacting cell viability and function . Additionally, it may alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism.
Molecular Mechanism
At the molecular level, 1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisilazane exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. The compound’s interaction with enzymes and proteins can result in changes in their conformation and activity, thereby influencing biochemical pathways . Additionally, the generation of ammonia can lead to changes in gene expression, further affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisilazane can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, potentially altering its effects on cellular function . Long-term studies in in vitro and in vivo settings have shown that the compound can have lasting effects on cellular processes, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisilazane vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular metabolism . Toxic or adverse effects may be observed at high doses, including skin and eye irritation, respiratory irritation, and potential toxicity due to ammonia generation .
Metabolic Pathways
1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisilazane is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially altering metabolic flux and metabolite levels . The compound’s ability to generate ammonia can influence nitrogen metabolism, leading to changes in the levels of nitrogen-containing metabolites.
Transport and Distribution
Within cells and tissues, 1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisilazane is transported and distributed through various mechanisms. It may interact with transporters and binding proteins, affecting its localization and accumulation . The compound’s distribution within tissues can influence its overall effects on cellular function and metabolism.
Subcellular Localization
The subcellular localization of 1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisilazane is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s localization can influence its interactions with biomolecules and its overall effects on cellular processes.
特性
IUPAC Name |
[ethenyl-[(ethenyl-methyl-phenylsilyl)amino]-methylsilyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NSi2/c1-5-20(3,17-13-9-7-10-14-17)19-21(4,6-2)18-15-11-8-12-16-18/h5-16,19H,1-2H2,3-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJHBNLRANFWHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C=C)(C1=CC=CC=C1)N[Si](C)(C=C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00551784 | |
| Record name | 1-Ethenyl-N-[ethenyl(methyl)phenylsilyl]-1-methyl-1-phenylsilanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00551784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23038-10-0 | |
| Record name | 1-Ethenyl-N-[ethenyl(methyl)phenylsilyl]-1-methyl-1-phenylsilanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00551784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



